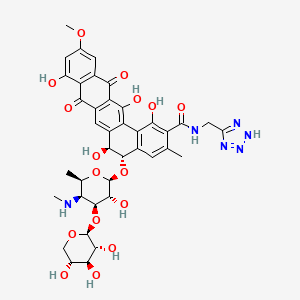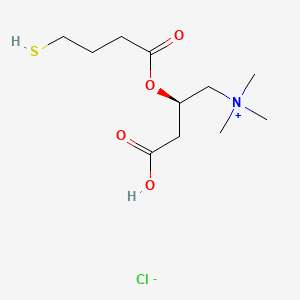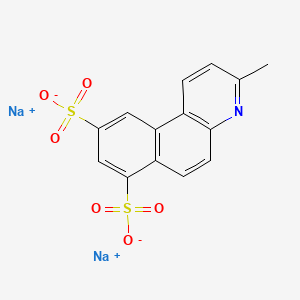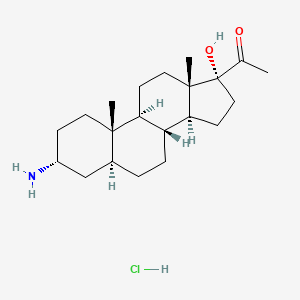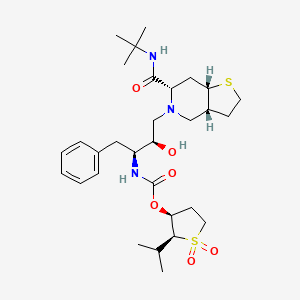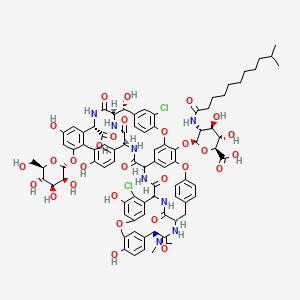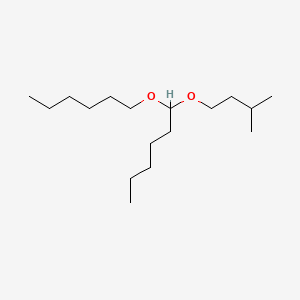
Hexanal hexyl isoamyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanal hexyl isoamyl acetal is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. These compounds are diethers of geminal diols and can be derived from both aldehydes and ketones . This compound is primarily used as a flavoring agent due to its pleasant aroma .
Métodos De Preparación
Hexanal hexyl isoamyl acetal is synthesized through the reaction of hexanal with hexyl alcohol and isoamyl alcohol. The process involves the formation of a hemiacetal intermediate, which then reacts with another alcohol molecule to form the acetal. This reaction typically occurs under acidic conditions to facilitate the formation of the acetal bond .
Industrial production methods often employ catalytic processes to enhance the efficiency and yield of the reaction. Recent advances in green chemistry have introduced environmentally friendly catalysts and solvents to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Hexanal hexyl isoamyl acetal undergoes various chemical reactions, including:
Oxidation: Acetals are generally resistant to oxidation due to the absence of hydrogen atoms on the carbon bonded to the oxygen atoms.
Reduction: Acetals can be reduced to their corresponding alcohols under specific conditions.
Substitution: Acetals can undergo substitution reactions where one of the alkoxy groups is replaced by another group.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexanal hexyl isoamyl acetal has several scientific research applications:
Chemistry: It is used as a model compound to study acetal formation and reactivity.
Biology: Its pleasant aroma makes it useful in olfactory studies and as a flavoring agent in food research.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its desirable sensory properties
Mecanismo De Acción
The mechanism of action of hexanal hexyl isoamyl acetal involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its aroma. The molecular targets are primarily olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparación Con Compuestos Similares
Hexanal hexyl isoamyl acetal can be compared with other acetals such as:
Hexanal dihexyl acetal: Similar in structure but with two hexyl groups instead of one hexyl and one isoamyl group.
Butanal dibenzyl thioacetal: Contains sulfur atoms, giving it different chemical properties and applications.
Vanillin 3-(l-menthoxy)propane-1,2-diol acetal: A more complex acetal with additional functional groups, used in different flavor and fragrance applications.
This compound is unique due to its specific combination of hexyl and isoamyl groups, which contribute to its distinct aroma and reactivity.
Propiedades
Número CAS |
896447-13-5 |
|---|---|
Fórmula molecular |
C17H36O2 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1-hexoxy-1-(3-methylbutoxy)hexane |
InChI |
InChI=1S/C17H36O2/c1-5-7-9-11-14-18-17(12-10-8-6-2)19-15-13-16(3)4/h16-17H,5-15H2,1-4H3 |
Clave InChI |
BFNIPPNBSJGEQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(CCCCC)OCCC(C)C |
Densidad |
0.835-0.840 |
Descripción física |
Clear, colourless liquid; Sweet, green aroma |
Solubilidad |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



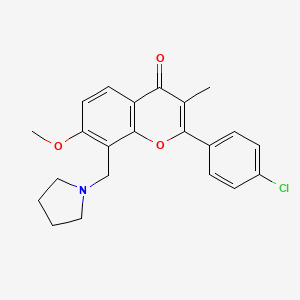
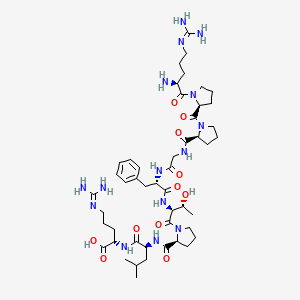
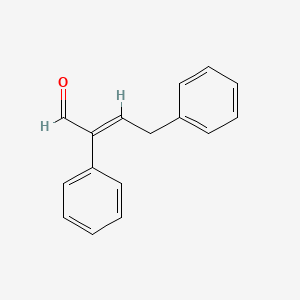
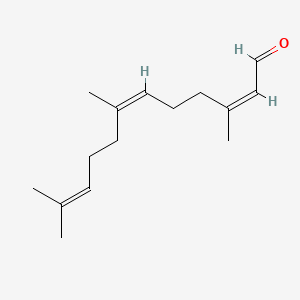
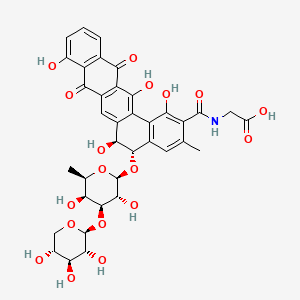
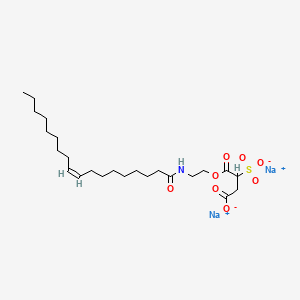
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
